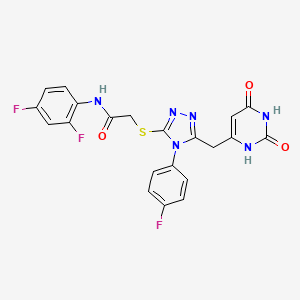

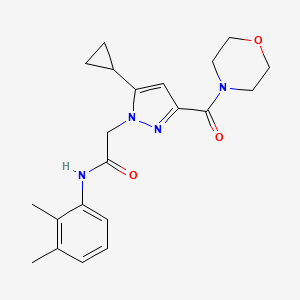

![molecular formula C25H25N5O B2915025 N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea CAS No. 1207014-27-4](/img/structure/B2915025.png)

N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 are organic groups or hydrogen . Urea derivatives are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of N-substituted ureas typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported. These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nitration, conversion from the nitro group to an amine, and bromination .科学的研究の応用

Enzyme Inhibition and Anticancer Activity

Derivatives of urea, including those with modifications in the phenyl and methoxyphenyl groups, have been studied for their potential in inhibiting various enzymes and showing anticancer activity. For example, a study on urea derivatives highlighted their inhibition of urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, with certain compounds showing notable in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Certain urea derivatives, particularly those related to N-(4-methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, have been identified as inhibitors of GSK-3β, a key enzyme implicated in several diseases including Alzheimer's. These compounds have been synthesized and evaluated for their potential therapeutic applications, demonstrating the versatility of urea derivatives in drug development (Lough et al., 2010).

Antidiabetic Screening

Research into novel dihydropyrimidine derivatives related to the specified compound has shown potential antidiabetic properties through in vitro screenings. These studies involve the synthesis of compounds followed by evaluations using α-amylase inhibition assays, highlighting the potential of such chemical structures in addressing diabetes (Lalpara et al., 2021).

Radiolabeling for PET Studies

The synthesis and evaluation of radiolabeled urea derivatives, aimed at specific enzyme inhibitors like GSK-3β for PET studies, exemplify the application of such compounds in biomedical imaging. Although challenges in brain penetration have been noted, these efforts underscore the potential for urea derivatives in diagnostic imaging (Vasdev et al., 2005).

特性

IUPAC Name |

1-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O/c1-17(2)20-10-8-19(9-11-20)15-27-25(31)23-24(21-5-4-14-26-16-21)30(29-28-23)22-12-6-18(3)7-13-22/h4-14,16-17H,15H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUQDGOTJIRNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methylisoxazol-3-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2914942.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)

![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)